molecular formula C20H32N2O B12748325 Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- CAS No. 128960-10-1

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl-

Katalognummer: B12748325
CAS-Nummer: 128960-10-1
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: KOBBXTNLFUYMAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethyl group, and a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- typically involves multiple steps. One common method includes the reaction of 1-(phenylmethyl)-4-piperidone with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanamide: A simpler analog without the phenylmethyl and piperidine groups.

    N-(4-Methoxyphenyl)pentanamide: A derivative with a methoxy group on the phenyl ring.

    1-Pentanamine: A related compound with an amine group instead of the amide.

Uniqueness

Pentanamide, N-(1-(phenylmethyl)-4-piperidinyl)-2-propyl- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

128960-10-1

Molekularformel

C20H32N2O

Molekulargewicht

316.5 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-2-propylpentanamide

InChI

InChI=1S/C20H32N2O/c1-3-8-18(9-4-2)20(23)21-19-12-14-22(15-13-19)16-17-10-6-5-7-11-17/h5-7,10-11,18-19H,3-4,8-9,12-16H2,1-2H3,(H,21,23)

InChI-Schlüssel

KOBBXTNLFUYMAG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)C(=O)NC1CCN(CC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.